molecular formula C8H10ClNO3S B226209 4-Chloro-3-ethoxybenzenesulfonamide

4-Chloro-3-ethoxybenzenesulfonamide

Cat. No. B226209
M. Wt: 235.69 g/mol
InChI Key: UNQOYVQFCIPOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

4-Chloro-3-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 4-Chloro-3-ethoxybenzenesulfonamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. 4-Chloro-3-ethoxybenzenesulfonamide has also been studied as a potential antifungal agent due to its ability to inhibit the growth of certain fungal species. In agrochemicals, 4-Chloro-3-ethoxybenzenesulfonamide has been investigated as a potential herbicide due to its ability to inhibit the activity of acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. In materials science, 4-Chloro-3-ethoxybenzenesulfonamide has been studied as a potential precursor for the synthesis of sulfonamide-based polymers.

Mechanism of Action

4-Chloro-3-ethoxybenzenesulfonamide exerts its biological activity by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX and acetolactate synthase. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is essential for the regulation of intracellular pH. Inhibition of carbonic anhydrase IX by 4-Chloro-3-ethoxybenzenesulfonamide leads to a decrease in intracellular pH, which can result in cell death. Acetolactate synthase is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. Inhibition of acetolactate synthase by 4-Chloro-3-ethoxybenzenesulfonamide leads to a decrease in the biosynthesis of branched-chain amino acids, which can result in the death of the plant.
Biochemical and Physiological Effects:
4-Chloro-3-ethoxybenzenesulfonamide has been shown to have different biochemical and physiological effects depending on the target enzyme and the organism. Inhibition of carbonic anhydrase IX by 4-Chloro-3-ethoxybenzenesulfonamide has been shown to decrease the intracellular pH of cancer cells, leading to cell death. Inhibition of acetolactate synthase by 4-Chloro-3-ethoxybenzenesulfonamide has been shown to decrease the biosynthesis of branched-chain amino acids in plants, leading to plant death. However, the effects of 4-Chloro-3-ethoxybenzenesulfonamide on non-target organisms and the environment are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

4-Chloro-3-ethoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 4-Chloro-3-ethoxybenzenesulfonamide is also relatively easy to synthesize using different methods. However, 4-Chloro-3-ethoxybenzenesulfonamide has some limitations, including its potential toxicity and the need for appropriate safety measures during handling and disposal.

Future Directions

4-Chloro-3-ethoxybenzenesulfonamide has several potential future directions for scientific research, including the investigation of its potential applications in drug discovery, the synthesis of new sulfonamide-based polymers, and the development of new herbicides. The investigation of 4-Chloro-3-ethoxybenzenesulfonamide as a potential anticancer agent and antifungal agent requires further studies to determine its efficacy and safety. The synthesis of new sulfonamide-based polymers using 4-Chloro-3-ethoxybenzenesulfonamide as a precursor requires further optimization of the synthesis conditions and the characterization of the resulting polymers. The development of new herbicides based on 4-Chloro-3-ethoxybenzenesulfonamide requires further studies to determine their efficacy and selectivity towards different plant species.

Synthesis Methods

4-Chloro-3-ethoxybenzenesulfonamide can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethanol in the presence of a reducing agent such as iron powder. The reaction mixture is heated under reflux, and the product is obtained by filtration and recrystallization. Another method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The product is obtained by filtration and recrystallization.

properties

Product Name

4-Chloro-3-ethoxybenzenesulfonamide

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

4-chloro-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

UNQOYVQFCIPOJW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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